molecular formula C11H11NO2 B1613340 3-(4-Ethoxyphenyl)-3-oxopropanenitrile CAS No. 54605-62-8

3-(4-Ethoxyphenyl)-3-oxopropanenitrile

Cat. No. B1613340
CAS RN: 54605-62-8
M. Wt: 189.21 g/mol
InChI Key: CJZHUVVJWMKTPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, and Mass Spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It may include the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, density, and refractive index .

Scientific Research Applications

Oxidative Cyclization

3-(4-Ethoxyphenyl)-3-oxopropanenitrile plays a role in oxidative cyclization reactions. For instance, Yılmaz et al. (2008) demonstrated the use of 3-oxopropanenitriles in oxidative cyclization mediated by manganese(III) acetate with 2-thienyl substituted alkenes. This process yielded dihydrofuran-3-carbonitriles, indicating the potential of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile in synthesizing heterocyclic compounds (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008).

Radical Addition and Annulation Reactions

The chemical is also significant in radical addition and annulation reactions. For example, Yılmaz et al. (2019) explored the radical addition of 3-oxopropanenitriles to terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate. This process led to the formation of dihydrofuran-3-carbonitriles, underscoring the versatility of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile in organic synthesis (Hocaoglu & Yılmaz, 2019).

Synthesis of Pyrazolo and Pyridine Derivatives

A research study by Arlan, Javahershenas, and Khalafy (2020) utilized 3-oxopropanenitriles in the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, highlighting its role in creating compounds with potential biological and pharmacological activities (Majidi Arlan, Javahershenas, & Khalafy, 2020).

Synthesis of Polysubstituted Thiopene and Thiadiazole Derivatives

The compound is also instrumental in synthesizing novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives. For instance, Farag, Dawood, and Kandeel (1997) demonstrated the use of 3-(Benzothiazol-2-yl)-3-oxopropanenitrile in the synthesis of these derivatives, illustrating its utility in creating structurally diverse organic compounds (Farag, Dawood, & Kandeel, 1997).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and storage .

Future Directions

This would involve discussing potential future research directions. It could include potential applications of the compound, or ways in which its synthesis could be improved .

properties

IUPAC Name

3-(4-ethoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZHUVVJWMKTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623739
Record name 3-(4-Ethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenyl)-3-oxopropanenitrile

CAS RN

54605-62-8
Record name 3-(4-Ethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under Ar(g), a solution of anhydrous acetonitrile (1.5 mL) in 35 mL anhydrous THF is cooled to −78° C. in a dry ice-acetone bath and then slowly treated with 11 mL of a 2.5 M n-butyl lithium in hexanes. The reaction mixture is maintained at −78° C. for an additional 45 min. and then slowly treated with a solution of 5 gms. of 4-ethoxy-benzoic acid ethyl ester in 5 mL of anhydrous THF. The resulting solution is then stirred overnight at room temperature. Subsequently, the reaction mixture is treated with 10% NaOH(aq) to dissolve solids and then extracted with ethyl acetate. The aqueous layer is acidified (pH 6) with HCl(aq) affording a white precipitate which subsequently is filtered. The organic layer is concentrated in vacuo and the residue is triturated with isopropanol resulting in the formation of additional white precipitate. The combined precipitates provide the desired 3-(4-ethoxy-phenyl)-3-oxo-propionitrile in the amount of 2.5463 gms.
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Ethyl 4-ethoxybenzoate (45.3 mL, 250 mmole) was added to a suspension of sodium ethoxide (17.0 g, 250 mmole) and acetonitrile (16 mL, 300 mmole) in dry toluene (100 mL) and the mixture was mechanically stirred at 106°-110° for 26 hours. The reaction was then cooled and diluted with water (400 mL). After most of the solid had dissolved, the solution was washed with ethyl ether (2×200 mL) and then acidified with concentrated HCl (approximately 20 mL) to pH of about 5. The copious off-white precipitate was collected by suction filtration and air dried. Crystallization from 95% ethanol (350 mL) provided 21.3 g. of the subtitled compound as white needles, sufficiently pure for further transformation (yield: 45%). 1H NMR (CDCl3, δ) 7.85 (d, 2H, J=8 Hz, o-phenyl), 6.95 (d, 2H, J=8 Hz, m-phenyl), 4.1 (q, 2H, J= 7 Hz, OCH2), 4.0 (s, 2H, CH2CN), 1.45 (t, 3H, CH3).
Quantity
45.3 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KR Acharya, SS Tavale, TN Guru Row - … Crystallographica Section C …, 1984 - scripts.iucr.org
(IUCr) Structure of 2-(1,2-dihydro-1-methyl-2-pyridylidene)-3-(4-ethoxyphenyl)-3-oxopropanenitrile, C17H16N2O2 Acta Crystallographica Section C Crystal Structure Communications …
Number of citations: 5 scripts.iucr.org

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